5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide
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Overview
Description
5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C12H10F2N2O3 and a molecular weight of 268.22 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety linked to a difluorophenoxy group. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide typically involves the reaction of 5-[(2,4-difluorophenoxy)methyl]-2-furoic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The furohydrazide moiety may also play a role in its activity by facilitating interactions with cellular components .
Comparison with Similar Compounds
5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide can be compared to similar compounds such as:
5-[(2,4-difluorophenoxy)methyl]-2-furoic acid: This compound shares a similar structure but lacks the hydrazide group, which may affect its reactivity and biological activity.
4-[(2,4-difluorophenoxy)methyl]piperidine hydrochloride: Another related compound with a different core structure, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPZIRZJHYEIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CC=C(O2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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